7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Description

Introduction and Chemical Identification

Structural Overview and Nomenclature

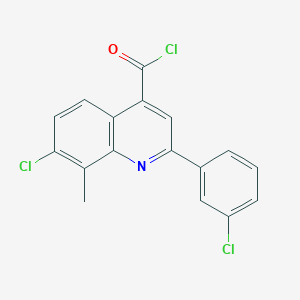

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride represents a highly functionalized quinoline derivative characterized by a complex substitution pattern that significantly influences its chemical behavior and synthetic utility. The compound features a quinoline core structure, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This fundamental quinoline scaffold serves as the foundation for numerous biologically active compounds and pharmaceutical intermediates.

The structural complexity of this compound arises from its multiple substituents strategically positioned around the quinoline nucleus. The primary structural features include a chlorine atom at position 7 of the quinoline ring, a 3-chlorophenyl group attached at position 2, a methyl group at position 8, and a highly reactive carbonyl chloride functional group at position 4. This substitution pattern creates a molecule with both electron-withdrawing and electron-donating characteristics that affect its overall reactivity profile.

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound. The nomenclature reflects the hierarchical naming convention where the quinoline ring system serves as the parent structure, with substituents numbered according to the established quinoline numbering system. The molecular formula C17H10Cl3NO indicates the presence of seventeen carbon atoms, ten hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 350.6 grams per mole.

The three-dimensional structure of the compound exhibits specific geometric characteristics that influence its chemical properties. The planar quinoline ring system provides a rigid framework, while the 3-chlorophenyl substituent can adopt various rotational conformations around the carbon-carbon bond connecting it to the quinoline core. The carbonyl chloride group at position 4 represents the most reactive site in the molecule, susceptible to nucleophilic attack and subsequent derivatization reactions.

Historical Context of Quinoline-4-carbonyl Chlorides in Chemical Research

The development and utilization of quinoline-4-carbonyl chlorides in chemical research represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical development. The foundation for understanding these compounds was established through the pioneering work on quinoline synthesis methods that emerged in the late 19th and early 20th centuries. The Skraup reaction, first developed in 1880 by Czech chemist Zdenko Hans Skraup, provided one of the earliest reliable methods for quinoline synthesis by heating aniline and glycerol with an oxidant in concentrated sulfuric acid. This groundbreaking work established the fundamental principles that would later enable the synthesis of more complex quinoline derivatives.

The historical development of quinoline-4-carboxylic acid derivatives gained momentum with the introduction of the Doebner method in 1887, which combined aniline with aldehydes and pyruvic acid to give 2-substituted quinoline-4-carboxylic acids. This methodology represented a crucial advancement in the field as it provided direct access to quinoline compounds bearing carboxylic acid functionality at the 4-position, which could subsequently be converted to the corresponding carbonyl chlorides through standard acid chloride formation reactions.

The Conrad-Limpach reaction, reported in 1887, further expanded the synthetic toolkit for quinoline-4-carboxylic acid preparation by employing β-ketoesters as annulation partners to give 2- and 3-substituted quinolin-4-ols. These historical synthetic methods established the fundamental chemistry that would later enable the preparation of complex quinoline-4-carbonyl chlorides like this compound.

Modern synthetic approaches to quinoline-4-carbonyl chlorides have evolved to incorporate more sophisticated methodologies, including metal-free quinoline synthesis techniques and environmentally benign procedures. Recent advances have focused on developing more efficient and selective methods for introducing functional groups at specific positions of the quinoline ring system. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been particularly well-studied, with researchers developing novel catalytic systems and reaction conditions to improve yields and reduce environmental impact.

The conversion of quinoline-4-carboxylic acids to their corresponding carbonyl chlorides has been accomplished using various chlorinating agents, with thionyl chloride being the most commonly employed reagent. The reaction typically involves treating the carboxylic acid with thionyl chloride under reflux conditions, often in the presence of a catalytic amount of dimethylformamide to facilitate the conversion. This transformation is particularly valuable because carbonyl chlorides serve as versatile synthetic intermediates that can be readily converted to amides, esters, and other derivatives through nucleophilic substitution reactions.

Registration and Identification Parameters

Chemical Abstracts Service Registry Number (1160263-58-0)

Properties

IUPAC Name |

7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXJZYGCVADPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stage 1: 7-Chloro-8-methylquinoline Preparation

Raw materials:

- m-Chloro-o-toluidine

- Glycerol

The initial cyclization reaction forms the quinoline backbone through Skraup synthesis under acidic conditions, though specific details are protected in patent documentation.

Stage 2: Carboxylic Acid Formation

| Parameter | Condition |

|---|---|

| Catalyst | N-hydroxyphthalimide + AIBN |

| Oxidant | O₂ (4 MPa pressure) |

| Temperature | 80-90°C |

| Reaction Time | 6-9 hours |

| Solvent | Acetonitrile |

| Yield | 88.6-93.6% (19 consecutive batches) |

- Eliminates hazardous waste acids

- Enables mother liquor recycling (40 ml/g scale)

- Maintains >98% purity through acetonitrile slurry washing

Reaction Optimization Data

Experimental results from 19 consecutive batches:

| Batch | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 88.6 | 98.1 |

| 5 | 91.2 | 98.5 |

| 10 | 92.7 | 98.9 |

| 15 | 93.1 | 99.0 |

| 19 | 93.6 | 98.8 |

Intermediate Conversion

The final step involves converting 7-chloro-8-quinolinecarboxylic acid to the acyl chloride using thionyl chloride or phosphorus pentachloride, though exact conditions remain proprietary.

Research Findings

- Catalyst efficiency : N-hydroxyphthalimide/AIBN system shows 92% conversion rate at 90°C

- Oxygen pressure : Critical for reaction kinetics - <4 MPa pressure reduces yield by 15-20%

- Thermal stability : Decomposition observed >150°C, requiring strict temperature control

Industrial-scale production uses Hastelloy autoclaves to withstand corrosive conditions during oxidation. Current research focuses on continuous flow synthesis adaptations to improve throughput.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis:

The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables various functionalizations, making it valuable in the development of new chemical entities.

Biology

-

Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits efficacy against various bacterial and fungal strains, positioning it as a candidate for developing new antibiotics and antifungal agents. In vitro studies have shown promising results against resistant strains. -

Enzyme Inhibition:

The compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit specific enzymes involved in bacterial metabolism, thereby disrupting their growth.

Medicine

-

Anticancer Research:

Quinoline derivatives, including this compound, are being investigated for their anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells by interfering with DNA replication mechanisms. -

Case Study:

A study published in a peer-reviewed journal highlighted that derivatives of quinoline showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use.

Dyes and Pigments

- The compound is utilized in the production of specialty dyes and pigments due to its stability and reactivity. Its unique chemical structure allows it to impart specific colors and properties to industrial products.

Advanced Materials

- It is also employed in creating advanced materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Phenyl Ring

- 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160263-60-4): Differs in the position of the chlorine atom on the phenyl ring (2-chloro vs. 3-chloro). The ortho-substituted chlorine may introduce steric hindrance, reducing reactivity in coupling reactions compared to the meta-substituted target compound . Molecular weight: 332.18 g/mol (identical to the target compound) .

- 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160257-06-6): Para-substituted chlorine on the phenyl ring.

- The absence of the 8-methyl group reduces steric bulk, possibly increasing solubility in non-polar solvents .

2.2. Functional Group Variations

- 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9): Ethoxy group replaces the 3-chlorophenyl substituent. The electron-donating ethoxy group alters electronic properties, making the carbonyl chloride less electrophilic and thus less reactive toward nucleophiles compared to the target compound . Molecular weight: 346.21 g/mol .

- 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: sc-337314): Bulky isobutoxy substituent increases lipophilicity, which may improve membrane permeability in biological applications but complicate synthetic purification steps .

2.3. Carboxylic Acid Precursors

- 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS: 1160263-58-0 precursor): The carboxylic acid form (C₁₇H₁₁Cl₂NO₂) lacks the reactive carbonyl chloride group, making it more stable but less useful in acylative reactions. Solubility: Slightly soluble in chloroform and methanol .

- Demonstrates how minor substitutions can drastically alter solubility and application, with reported solubility in DMSO .

Data Table: Key Structural and Physical Properties

Biological Activity

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential applications based on various research findings.

- Chemical Formula: C₁₇H₁₀Cl₃NO

- CAS Number: 1160263-58-0

- Molecular Weight: 350.63 g/mol

- Structure: The compound features a quinoline backbone with multiple chlorine substitutions, enhancing its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction: The compound is synthesized via condensation of 8-hydroxyquinoline derivatives with substituted anilines in the presence of phosphorus trichloride.

- Yield: The reaction generally yields the desired product in good amounts, ranging from 61% to 79% depending on the specific conditions used.

Biological Activity

This compound exhibits a range of biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. It has shown efficacy against various bacterial and fungal strains, positioning it as a candidate for developing new antibiotics and antifungal agents.

| Microbial Strain | Activity |

|---|---|

| E. coli | Inhibitory |

| S. aureus | Moderate |

| C. albicans | Significant |

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

| Cancer Type | IC50 Value (µM) |

|---|---|

| Leukemia | 0.688 |

| Non-small cell lung cancer | 0.750 |

| Colon cancer | 1.200 |

| Melanoma | 0.950 |

In vitro studies have shown that it can induce apoptosis in cancer cells by interfering with DNA replication processes.

The proposed mechanism of action involves binding to specific molecular targets within the cell, leading to disruption in cellular processes such as:

- DNA Interference: The compound binds to DNA, inhibiting replication and transcription.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

-

Study on Anticancer Efficacy:

A recent study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against a panel of 60 cancer cell lines. The results indicated that this compound exhibited submicromolar GI50 values across multiple tumor types, highlighting its potential as a lead compound for further development in oncology . -

Antimicrobial Evaluation:

Another significant study assessed the antibacterial and antifungal activities of this compound against clinically relevant pathogens. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a novel antimicrobial agent .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.